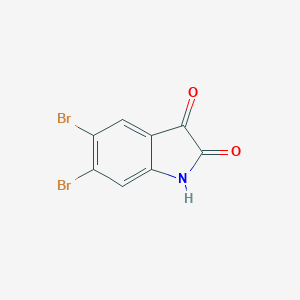

5,6-Dibromoindoline-2,3-dione

Descripción general

Descripción

5,6-Dibromoindoline-2,3-dione is a chemical compound with the molecular formula C8H3Br2NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of bromine atoms at the 5 and 6 positions of the indoline ring imparts unique chemical properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromoindoline-2,3-dione typically involves the bromination of indoline-2,3-dione. One common method is to react indoline-2,3-dione with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The reaction can be represented as follows:

Indoline-2,3-dione+Br2→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

5,6-Dibromoindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, such as indoline derivatives.

Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of indoline derivatives.

Substitution: Formation of substituted indoline-2,3-dione derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5,6-Dibromoindoline-2,3-dione exhibits significant potential as an anti-cancer agent. Research indicates that it can inhibit histone deacetylase enzymes and tyrosine kinases, which are crucial in cancer cell proliferation.

Mechanism of Action:

- Enzyme Inhibition: The compound's interaction with histone deacetylases leads to increased acetylation of histones, altering gene expression and promoting apoptosis in cancer cells .

- Cytotoxic Effects: In vitro studies show that this compound can induce significant cytotoxicity against various cancer cell lines. For example, it has demonstrated growth inhibition rates comparable to established chemotherapeutics with GI50 values around 15 μM .

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials with unique electronic and optical properties. Its bromine substitutions enhance its reactivity, making it suitable for various chemical transformations.

Biological Research

The compound's ability to interact with biological targets allows it to be utilized in studying various biochemical pathways. Its role in inhibiting specific enzymes makes it a candidate for further research into treatments for diseases beyond cancer.

Case Studies

- Anticancer Activity Study

- Enzyme Inhibition Research

Mecanismo De Acción

The mechanism of action of 5,6-Dibromoindoline-2,3-dione involves its interaction with specific molecular targets. For example, as an anti-cancer agent, it inhibits histone deacetylase enzymes, leading to the accumulation of acetylated histones and altered gene expression. This can result in the induction of apoptosis (programmed cell death) in cancer cells. Additionally, the compound’s ability to inhibit tyrosine kinases and serotonin receptors contributes to its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromoindoline-2,3-dione: A similar compound with a single bromine atom at the 5 position.

6-Bromoindoline-2,3-dione: A similar compound with a single bromine atom at the 6 position.

Indoline-2,3-dione: The parent compound without any bromine substitution.

Uniqueness

5,6-Dibromoindoline-2,3-dione is unique due to the presence of two bromine atoms at the 5 and 6 positions. This dual substitution enhances its reactivity and potential for various chemical transformations compared to its mono-brominated counterparts. The compound’s ability to inhibit multiple molecular targets, such as histone deacetylase enzymes and tyrosine kinases, also sets it apart from similar compounds .

Actividad Biológica

5,6-Dibromoindoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings.

This compound is a derivative of indole characterized by the presence of two bromine atoms at the 5 and 6 positions of the indoline structure. The synthesis typically involves the condensation of 4,6-dibromo-o-phenylenediamine with phthalic anhydride or similar reagents, yielding a compound that exhibits unique electrophilic properties due to the bromine substitutions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation. The bromine atoms enhance lipophilicity, improving membrane penetration and interaction with cellular targets.

- Anticancer Activity : In vitro studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has demonstrated growth inhibition rates comparable to established chemotherapeutics in assays conducted by the National Cancer Institute (NCI) .

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against various cancer types. For example:

- Cell Line Studies : In assays involving human tumor cell lines, this compound displayed GI50 values (the concentration required for 50% growth inhibition) in the low micromolar range (approximately 15 μM), indicating potent anticancer activity .

- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways and inhibition of anti-apoptotic proteins .

Antimicrobial Activity

In addition to its anticancer effects, there is emerging evidence supporting its antimicrobial properties:

- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies and Research Findings

Propiedades

IUPAC Name |

5,6-dibromo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIYOAMJNNOSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496029 | |

| Record name | 5,6-Dibromo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17826-05-0 | |

| Record name | 5,6-Dibromoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17826-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dibromo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.